molecular formula C21H22N4O3 B3723339 1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea

1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea

Cat. No.: B3723339
M. Wt: 378.4 g/mol
InChI Key: KQYKXSZDWOKQLZ-MSKUYSOUSA-N
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Description

1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea is a complex organic compound characterized by its unique structure, which includes two hydroxyphenyl groups and a urea moiety

Properties

IUPAC Name

1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-7-15-9-5-11-17(19(15)26)13-22-24-21(28)25-23-14-18-12-6-10-16(8-4-2)20(18)27/h3-6,9-14,26-27H,1-2,7-8H2,(H2,24,25,28)/b22-13+,23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKXSZDWOKQLZ-MSKUYSOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)NN=CC2=CC=CC(=C2O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea typically involves the condensation of 2-hydroxy-3-prop-2-enylbenzaldehyde with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxy and imine groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea
  • 1,3-bis[(E)-(2-hydroxy-3-ethoxyphenyl)methylideneamino]urea

Uniqueness

1,3-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea is unique due to the presence of prop-2-enyl groups, which can impart distinct chemical and biological properties compared to its analogs. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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